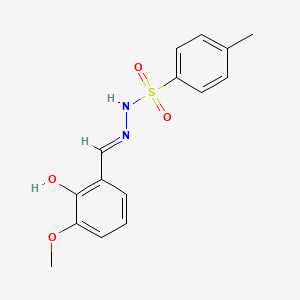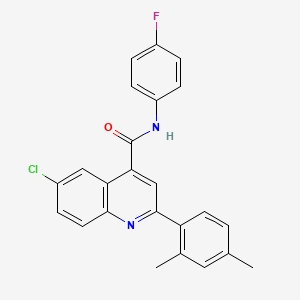![molecular formula C15H17N5OS B5971502 2-{[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]methyl}quinazolin-4(3H)-one](/img/structure/B5971502.png)
2-{[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]methyl}quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]methyl}quinazolin-4(3H)-one, also known as ITQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-{[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]methyl}quinazolin-4(3H)-one is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This compound has also been found to induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential. In fungal cells, this compound has been found to inhibit the activity of the enzyme lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol, an essential component of fungal cell membranes. In Alzheimer's disease, this compound has been found to inhibit the aggregation of amyloid beta peptides by binding to their hydrophobic regions.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been found to induce cell cycle arrest and inhibit cell proliferation. This compound has also been found to increase the levels of reactive oxygen species and activate the p38 MAPK signaling pathway. In fungal cells, this compound has been found to disrupt cell membrane integrity and inhibit fungal growth. In Alzheimer's disease, this compound has been found to reduce the levels of amyloid beta peptides and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]methyl}quinazolin-4(3H)-one has several advantages for lab experiments, including its high purity level, reproducibility, and scalability. This compound can be synthesized in large quantities and used in various assays and experiments. However, this compound also has some limitations, including its low solubility in water and limited stability in certain conditions. These limitations can affect the efficacy of this compound in certain experiments and assays.
Direcciones Futuras
2-{[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]methyl}quinazolin-4(3H)-one has numerous potential applications in various fields, and future research should focus on exploring these applications further. In medicinal chemistry, this compound can be further optimized as a potential drug candidate for cancer, fungal infections, and Alzheimer's disease. In addition, this compound can be used as a tool compound to study the mechanisms of action of various enzymes and pathways. Future research can also focus on developing new synthesis methods for this compound that are more efficient and environmentally friendly. Overall, this compound is a promising compound with significant potential for various applications in the future.
Métodos De Síntesis
The synthesis of 2-{[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]methyl}quinazolin-4(3H)-one involves the reaction of 2-chloro-4-isobutylquinazoline with 5-amino-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction yields this compound as a white solid with a high purity level. The synthesis method has been optimized to ensure reproducibility and scalability for large-scale production.
Aplicaciones Científicas De Investigación
2-{[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]methyl}quinazolin-4(3H)-one has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of cancer, fungal infections, and Alzheimer's disease. This compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent. Additionally, this compound has shown antifungal activity against various fungal strains, including Candida albicans. In Alzheimer's disease, this compound has been found to inhibit the aggregation of amyloid beta peptides, which are responsible for the formation of plaques in the brain.
Propiedades
IUPAC Name |
2-[[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5OS/c1-9(2)7-12-18-15(20-19-12)22-8-13-16-11-6-4-3-5-10(11)14(21)17-13/h3-6,9H,7-8H2,1-2H3,(H,16,17,21)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLAPBCDOIVLSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=NN1)SCC2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine](/img/structure/B5971443.png)

![1-[(1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5971449.png)


![8-({[2-(3-bromophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B5971466.png)
![3-(3,5-dibromo-4-hydroxyphenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5971470.png)
![1-(1-azocanyl)-3-{2-methoxy-5-[(tetrahydro-2H-pyran-4-ylamino)methyl]phenoxy}-2-propanol](/img/structure/B5971475.png)

![1-{4-[4-(3-methylcyclohexyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5971490.png)
![7-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5971509.png)
![2-[(2-methoxyphenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone](/img/structure/B5971516.png)
![2-[3-(methylthio)benzyl]-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5971518.png)